molecular formula C10H8ClN3O2 B358667 1-(4-chlorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxylic acid CAS No. 103058-60-2

1-(4-chlorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxylic acid

Cat. No.: B358667
CAS No.: 103058-60-2
M. Wt: 237.64g/mol
InChI Key: BVBOJSLEUHHRNY-UHFFFAOYSA-N
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Description

1-(4-chlorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxylic acid is a useful research compound. Its molecular formula is C10H8ClN3O2 and its molecular weight is 237.64g/mol. The purity is usually 95%.
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Scientific Research Applications

  • Pharmacological Properties : Triazole derivatives, including those structurally related to 1-(4-chlorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxylic acid, have shown valuable pharmacological properties, particularly in anti-convulsive activity and are useful for treating epilepsy, tension, and agitation (Shelton, 1981).

  • Extraction of Acids : Studies have demonstrated the effectiveness of certain triazole derivatives in the extraction of hydrochloric and nitric acid, indicating their potential in chemical separation processes (Golubyatnikova et al., 2012).

  • Corrosion Inhibition : Triazole derivatives, such as 3,5-bis(4-methylthiophenyl)-4H-1,2,4-triazole, have been found to be very effective corrosion inhibitors for mild steel in acidic media, displaying high inhibition efficiencies (Lagrenée et al., 2002).

  • Reactivity in Multicomponent Reactions : The reactivity of certain triazole compounds in multicomponent reactions with pyruvic acid and aldehydes has been studied, revealing the formation of novel compounds (Sakhno et al., 2011).

  • Synthesis of Anti-inflammatory and Molluscicidal Agents : Fused and non-fused 1,2,4-triazoles with specific moieties have been synthesized, showing significant anti-inflammatory and molluscicidal activities (El Shehry et al., 2010).

  • Lipase and α-Glucosidase Inhibition : Novel heterocyclic compounds derived from triazole-based structures have been synthesized and shown to inhibit lipase and α-glucosidase, suggesting potential therapeutic applications (Bekircan et al., 2015).

  • Spectroscopic and Structural Studies : The structural and spectroscopic characteristics of various triazole derivatives, including this compound, have been extensively studied (Şahin et al., 2014).

  • Antibacterial Properties : Certain triazole derivatives have been synthesized and investigated for their antibacterial properties, contributing to the development of new antimicrobial agents (Ирадян et al., 2014).

  • Syntheses of Energetic Salts : Triazolyl-functionalized energetic salts have been synthesized, characterized by their good thermal stability and relatively high density, indicating potential applications in material science (Wang et al., 2007).

  • Cross-Coupling Reactions : The use of triazole derivatives in regioselective cross-coupling reactions has been explored, contributing to the synthesis of novel organic compounds (Houpis et al., 2010).

  • Dihydroorotate Dehydrogenase Inhibition : Triazole derivatives have been studied as inhibitors of human dihydroorotate dehydrogenase, which is crucial for drug development in treating various diseases (Gong et al., 2017).

  • Crystal Structure and Biological Activities : The synthesis, crystal structure, and biological activities of certain triazole compounds have been investigated, revealing their potential in medicinal chemistry (Xu et al., 2008).

Properties

IUPAC Name

1-(4-chlorophenyl)-5-methyl-1,2,4-triazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClN3O2/c1-6-12-9(10(15)16)13-14(6)8-4-2-7(11)3-5-8/h2-5H,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVBOJSLEUHHRNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NN1C2=CC=C(C=C2)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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